1,7-Naphthyridin-8-amin

Übersicht

Beschreibung

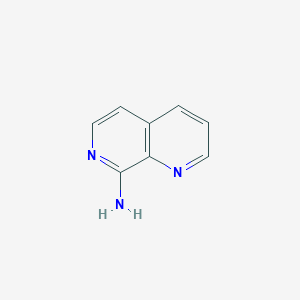

1,7-Naphthyridin-8-amine derivatives are a class of nitrogen-containing heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. These compounds have been synthesized and modified to enhance their binding efficiency and potency towards various biological targets, such as antitumor agents and adenosine receptors .

Synthesis Analysis

The synthesis of 1,7-naphthyridine derivatives involves various strategies, including the modification of pyridine derivatives and multicomponent domino reactions. For instance, a series of 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids were synthesized and showed moderate cytotoxic activity against tumor cell lines . Another approach involved a [5 + 1]-strategy for assembling 1,8-naphthyridin-4(1H)-ones through domino amination/conjugate addition reactions . Additionally, multicomponent domino reactions of arylglyoxals with pyrazol-5-amines provided selective access to pyrazolo-fused 1,7-naphthyridines .

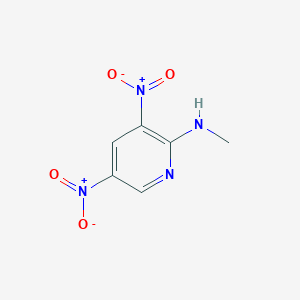

Molecular Structure Analysis

The molecular structure of 1,7-naphthyridin-8-amine derivatives has been characterized using various techniques such as X-ray diffraction analysis, IR spectroscopy, and NMR. Studies have shown that these compounds can form supramolecular networks through hydrogen bonding and other noncovalent interactions, resulting in diverse crystalline structures . The crystal packing analysis revealed the presence of classical hydrogen bonds and other secondary propagating interactions, which play a significant role in the formation of 3D framework structures .

Chemical Reactions Analysis

1,7-Naphthyridin-8-amine derivatives participate in various chemical reactions, including proton-transfer complexes with carboxylic acids and the formation of organic salts. These reactions are driven by classical hydrogen bonds and other noncovalent associations, leading to the formation of supramolecular architectures . The compounds exhibit different dimensional structures based on the synergistic interactions of these bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,7-naphthyridin-8-amine derivatives are influenced by their molecular structure and the substituents present on the naphthyridine core. The modifications at specific positions, such as the N-1 and C-7 positions, significantly affect their antitumor activity and binding affinity towards biological targets . The compounds display a range of melting points and can be characterized by elemental analysis, indicating their purity and composition .

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Derivate von 1,7-Naphthyridin-8-amin haben sich als potenziell nützlich für Anwendungen in der pharmazeutischen Chemie erwiesen, einschließlich Antitumoraktivität . Sie wurden auf ihr Potenzial zur Hemmung des Wachstums von Krebszellen untersucht .

Entzündungshemmende Aktivität

Diese Verbindungen haben auch entzündungshemmende Eigenschaften gezeigt . Dies macht sie möglicherweise nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind.

Anti-mikrobielle Aktivität

This compound und seine Derivate besitzen anti-mikrobielle Eigenschaften . Dies deutet auf eine mögliche Verwendung bei der Behandlung verschiedener bakterieller und Pilzinfektionen hin.

Antihistaminische Aktivität

Diese Verbindungen haben antihistaminische Aktivität gezeigt , was sie bei der Behandlung von Allergien und verwandten Erkrankungen nützlich machen könnte.

Antihypertensive Aktivität

This compound-Verbindungen wurden als Antihypertensiva verwendet . Sie könnten möglicherweise bei der Behandlung von Bluthochdruck eingesetzt werden.

Anti-Thrombozyten-Aggregation

Diese Verbindungen haben Potenzial in der Anti-Thrombozyten-Aggregation gezeigt . Dies deutet darauf hin, dass sie zur Vorbeugung von Blutgerinnseln eingesetzt werden könnten.

Magensäurehemmende Aktivität

This compound und seine Derivate haben eine magensäurehemmende Aktivität gezeigt . Dies deutet auf eine mögliche Verwendung bei der Behandlung von Erkrankungen wie Magengeschwüren hin.

Topoisomerase-II- & AChE-Hemmaktivitäten

Diese Verbindungen haben Potenzial in Topoisomerase-II- & AChE-Hemmaktivitäten gezeigt . Dies deutet darauf hin, dass sie bei der Behandlung von Erkrankungen wie Alzheimer eingesetzt werden könnten.

Safety and Hazards

Zukünftige Richtungen

1,8-Naphthyridines, including 1,7-Naphthyridin-8-amine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .

Eigenschaften

IUPAC Name |

1,7-naphthyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKLTZGZHDEBME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371791 | |

| Record name | 1,7-naphthyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17965-82-1 | |

| Record name | 1,7-Naphthyridin-8-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-naphthyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-Naphthyridin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does 1,7-Naphthyridin-8-amine interact with PKA, and what are the potential downstream effects of this interaction?

A1: The provided research articles focus on the crystal structure analysis of PKA in complex with 1,7-Naphthyridin-8-amine and a PKA inhibitor (PKI 5-24) [, ]. These studies elucidate the binding mode of 1,7-Naphthyridin-8-amine within the active site of PKA. While the specific downstream effects aren't detailed in these crystallographic studies, understanding the binding interactions provides a foundation for further investigation into the compound's influence on PKA activity. This information could be crucial for designing novel PKA modulators and understanding their impact on cellular processes regulated by PKA.

Q2: What is the significance of co-crystallizing 1,7-Naphthyridin-8-amine with PKA and PKI (5-24)?

A2: Co-crystallization of 1,7-Naphthyridin-8-amine with both PKA and PKI (5-24) provides valuable insights into the competitive binding dynamics within the enzyme's active site [, ]. PKI (5-24) is a known potent and specific inhibitor of PKA. By analyzing the structural arrangement of 1,7-Naphthyridin-8-amine in the presence of PKI (5-24), researchers can understand potential overlapping binding sites and competitive interactions. This information is essential for developing compounds that can either enhance or inhibit PKA activity with high specificity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)